molecular formula C22H20N6O3S B2414658 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396863-12-9

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

Numéro de catalogue: B2414658
Numéro CAS: 1396863-12-9
Poids moléculaire: 448.5
Clé InChI: WYVAVEXQGLVJEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H20N6O3S and its molecular weight is 448.5. The purity is usually 95%.
BenchChem offers high-quality N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-phenyl-5-pyridin-2-yl-N-[2-(4-sulfamoylphenyl)ethyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3S/c23-32(30,31)18-11-9-16(10-12-18)13-15-25-22(29)20-21(19-8-4-5-14-24-19)28(27-26-20)17-6-2-1-3-7-17/h1-12,14H,13,15H2,(H,25,29)(H2,23,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVAVEXQGLVJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C20H22N4O3S\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

Key Features:

  • Triazole Ring : The presence of the triazole ring is crucial for its biological activity.
  • Aminosulfonyl Group : This functional group enhances solubility and potential interactions with biological targets.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. Specifically, studies have shown that compounds with a triazole core can inhibit the growth of various Gram-positive and Gram-negative bacteria.

The antibacterial activity is often attributed to the inhibition of bacterial DNA synthesis. Triazoles can act as inhibitors of DNA-gyrase, an essential enzyme for bacterial replication. This mechanism has been validated through molecular docking studies that show favorable binding interactions between triazole derivatives and DNA-gyrase cleavage complexes .

Case Studies

  • Study on E. coli and S. aureus : A study demonstrated that derivatives of triazole had minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against E. coli and S. aureus, indicating potent antibacterial action .
  • Comparative Analysis : In comparison to standard antibiotics like ciprofloxacin, certain triazole derivatives showed comparable or superior activity against resistant strains, highlighting their potential as alternative therapeutic agents .

Anticancer Activity

The anticancer potential of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide has also been explored.

The proposed mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. This compound has shown promise in inhibiting IKK2 (IκB kinase), which plays a critical role in the NF-kB signaling pathway associated with inflammation and cancer progression .

Research Findings

A notable study conducted screening on multicellular spheroids revealed that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent . The results indicated that it could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesMechanism of Action
AntibacterialE. coli, S. aureus0.12 - 1.95 µg/mLInhibition of DNA-gyrase
AnticancerVarious cancer cell linesIC50 not specifiedInhibition of IKK2 in NF-kB pathway

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide, and how are reaction conditions optimized?

  • Methodology :

  • Multi-step synthesis : Begin with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sulfonylation of the phenyl group and carboxamide coupling .
  • Optimization : Use Design of Experiments (DOE) to vary parameters (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis (80–120°C, DMF solvent) reduces reaction time by 40% compared to conventional heating .
  • Characterization : Confirm intermediate purity via TLC (silica gel, ethyl acetate/hexane 3:7) and final product structure using ¹H/¹³C NMR (deuterated DMSO) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers resolve structural ambiguities in this compound, particularly in regioselectivity of triazole substitution?

  • Methodology :

  • Computational modeling : Perform Density Functional Theory (DFT) calculations to predict stable regioisomers and compare with experimental NMR chemical shifts .
  • X-ray crystallography : Co-crystallize the compound with a stabilizing agent (e.g., acetic acid) to resolve bond angles and confirm substitution patterns .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodology :

  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli), and anticancer potential using MTT assays (IC₅₀ in HeLa and MCF-7 cells) .
  • Target identification : Perform kinase inhibition profiling (e.g., EGFR, VEGFR2) at 10 µM concentration to identify primary molecular targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodology :

  • Analog synthesis : Modify the pyridinyl group (e.g., replace with pyrimidine) or vary the sulfonamide substituent (e.g., fluorophenyl vs. methyl groups) .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values. For example, increased hydrophobicity (logP >3.5) correlates with 2.5-fold higher cytotoxicity in solid tumors .

Q. What strategies address contradictory data in biological activity across different assay platforms?

  • Methodology :

  • Orthogonal validation : Replicate anti-inflammatory results (e.g., COX-2 inhibition) using both ELISA and Western blotting. If discrepancies persist, assess compound stability in assay buffers via HPLC .
  • Meta-analysis : Compare datasets from similar triazole derivatives (e.g., chlorophenyl analogs) to identify confounding factors like solvent-DMSO interactions .

Q. How can computational tools predict off-target effects or metabolic pathways for this compound?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to screen against the P450 enzyme family (e.g., CYP3A4) to predict metabolic hotspots .
  • ADMET prediction : Employ SwissADME to estimate bioavailability (e.g., %HIA <50% suggests poor absorption) and toxicity (e.g., Ames test predictions) .

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